molecular formula C11H14ClNO B14051739 1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one

1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one

Cat. No.: B14051739
M. Wt: 211.69 g/mol
InChI Key: KHXCEOYNOITYSL-UHFFFAOYSA-N
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Description

1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, an ethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-4-ethylphenylamine with 3-chloropropanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-methylphenyl)-3-chloropropan-1-one
  • 1-(3-Amino-4-ethylphenyl)ethanone
  • (3-Amino-4-ethylphenyl)methanol

Uniqueness

1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and a chloropropanone moiety allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

1-(3-Amino-4-ethylphenyl)-3-chloropropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an amino group and a chloropropanone moiety, which are critical for its interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of this compound is C11H14ClN, with a molecular weight of 215.69 g/mol. The presence of the amino group allows for hydrogen bonding, while the chloropropanone moiety can participate in nucleophilic reactions, making it a versatile candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The compound has shown efficacy in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins or enzymes.
  • Covalent Bond Formation : The chloropropanone moiety can undergo nucleophilic attack, leading to covalent modifications of target sites, which is crucial for its therapeutic effects.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
HeLa (Cervical)7.8Cell cycle arrest at G1 phase
A549 (Lung)6.5Inhibition of proliferation

These results indicate that the compound effectively induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Studies

In antimicrobial evaluations, this compound demonstrated activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound exhibited varying degrees of effectiveness, suggesting its potential as a lead compound for developing new antimicrobial agents.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(3-amino-4-ethylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C11H14ClNO/c1-2-8-3-4-9(7-10(8)13)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

KHXCEOYNOITYSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CCCl)N

Origin of Product

United States

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